Cas no 3446-90-0 (4-(Methylthio)benzenemethanol)
4-(Methylthio)benzenemethanol Chemical and Physical Properties
Names and Identifiers
-
- p-Methylthiobenzyl alcohol
- 4-(Methylthio)benzyl alcohol
- (4-methylsulfanylphenyl)methanol
- 4-(Hydroxymethyl)thioanisole
- 4-(Methylthio)benzenemethanol
- (4-methylthiophenyl)methan-1-ol
- [4-(Methylsulfanyl)phenyl]methanol
- [4-(methylthio)phenyl]methanol
- 4-hydroxymethylphenyl methyl sulfide
- 4-thiomethylbenzyl alcohol
- C-(4-methylsulfanylphenyl)-methanol
- p-methylsulfanyl-benzyl alcohol
- p-methylthiophenyl methanol
- Benzylalcohol, p-(methylthio)- (7CI,8CI)
- 4-(Hydroxymethyl)phenyl methyl sulfide
- 4-(Methylmercapto)benzyl alcohol
- 4-Methylsulfanylbenzyl alcohol
- p-(Methylthio)benzyl alcohol
- (4-(methylthio)phenyl)methanol
- Benzenemethanol, 4-(methylthio)-
- 4-methylthiobenzyl alcohol
- MTXQKSQYMREAGJ-UHFFFAOYSA-N
- PubChem7470
- 4-(Methylthio)benzylalcohol
- 4-methylmercaptobenzyl alcohol
- 4-Methylsulfanylbenzyl alcoho
- 4-(Methylthio)benzyl alcohol, 98%
- InChI=1/C8H10OS/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H
- DTXSID10343894
- D91589
- (4-methylsulfanyl-phenyl)-methanol
- J-019620
- CS-W014397
- MFCD00009706
- AKOS005202807
- J-513778
- A822247
- M2314
- 4-Methylthio benzyl alcohol
- SCHEMBL564610
- [4-(Methylsulfanyl)phenyl]methanol #
- 3446-90-0
- AS-60172
- FT-0634859
- EN300-69547
- AB00982
- DB-048629
- 608-995-9
- FM61244
- (4-(methylsulfanyl)phenyl)methanol
-
- MDL: MFCD00009706
- Inchi: 1S/C8H10OS/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3
- InChI Key: MTXQKSQYMREAGJ-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC(CO)=CC=1
Computed Properties
- Exact Mass: 154.04500
- Monoisotopic Mass: 154.045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 87.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
- Topological Polar Surface Area: 45.5
Experimental Properties
- Color/Form: solid
- Density: 1.1125 (rough estimate)
- Melting Point: 39.0 to 43.0 deg-C
- Boiling Point: 109°C/0.4mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>235.4°F
Degrees Celsius:>113°C - Refractive Index: 1.5780 (estimate)
- Water Partition Coefficient: Soluble in water.
- PSA: 45.53000
- LogP: 1.90080
- Solubility: Not determined
4-(Methylthio)benzenemethanol Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S24/25
- Safety Term:S24/25
- Risk Phrases:R36/37/38
4-(Methylthio)benzenemethanol Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(Methylthio)benzenemethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 230685-10G |
4-(Methylthio)benzenemethanol |
3446-90-0 | 98% | 10G |
¥627.13 | 2022-02-24 | |
| TRC | M331280-1g |
4-(Methylthio)benzenemethanol |
3446-90-0 | 1g |
$ 110.00 | 2023-09-07 | ||
| TRC | M331280-5g |
4-(Methylthio)benzenemethanol |
3446-90-0 | 5g |
$ 173.00 | 2023-09-07 | ||
| TRC | M331280-25g |
4-(Methylthio)benzenemethanol |
3446-90-0 | 25g |
$ 604.00 | 2023-09-07 | ||
| TRC | M331280-100g |
4-(Methylthio)benzenemethanol |
3446-90-0 | 100g |
$1809.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62500-25g |
(4-(Methylthio)phenyl)methanol |
3446-90-0 | 98% | 25g |
¥908.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62500-5g |
(4-(Methylthio)phenyl)methanol |
3446-90-0 | 98% | 5g |
¥258.0 | 2022-04-27 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021021-100g |
4-(Methylthio)benzenemethanol |
3446-90-0 | 98% | 100g |
¥2206 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021021-25g |
4-(Methylthio)benzenemethanol |
3446-90-0 | 98% | 25g |
¥641 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021021-5g |
4-(Methylthio)benzenemethanol |
3446-90-0 | 98% | 5g |
¥179 | 2024-05-24 |
4-(Methylthio)benzenemethanol Suppliers
4-(Methylthio)benzenemethanol Related Literature
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Babak Karimi,Mina Ghahremani,Hojatollah Vali,Rosaria Ciriminna,Mario Pagliaro Chem. Commun. 2021 57 8897
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Dandan Li,Fei Ruan,Yangxin Jin,Qingping Ke,Yali Cao,Hao Wang,Tingting Wang,Yujun Song,Ping Cui Catal. Sci. Technol. 2019 9 418
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Xinjiang Cui,Chengming Zhang,Feng Shi,Youquan Deng Chem. Commun. 2012 48 9391
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Takao Osako,Kaoru Torii,Yasuhiro Uozumi RSC Adv. 2015 5 2647
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Cláudia Gomes Silva,Avelino Corma,Hermenegildo García J. Mater. Chem. 2010 20 3141
Additional information on 4-(Methylthio)benzenemethanol
Chemical Profile of 4-(Methylthio)benzenemethanol (CAS No. 3446-90-0)
4-(Methylthio)benzenemethanol, identified by the Chemical Abstracts Service Number (CAS No.) 3446-90-0, is a significant organic compound with a broad spectrum of applications in pharmaceutical and chemical research. This compound, featuring a benzene ring substituted with a methylthio group and a hydroxymethyl side chain, has garnered attention due to its structural versatility and potential utility in synthetic chemistry.
The molecular structure of 4-(Methylthio)benzenemethanol consists of a phenolic moiety linked to a sulfur-containing group, which enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules. The presence of both hydroxyl and thioether functionalities allows for diverse chemical transformations, including oxidation, reduction, and coupling reactions, making it a versatile building block in organic synthesis.
In recent years, 4-(Methylthio)benzenemethanol has been explored in the development of novel pharmaceutical agents. Its unique structural features have been leveraged to design molecules with potential biological activity. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The benzene ring serves as a scaffold that can be modified to enhance binding affinity to biological targets, while the methylthio group introduces steric and electronic effects that fine-tune the pharmacological profile.
One of the most compelling aspects of 4-(Methylthio)benzenemethanol is its role in the synthesis of specialized ligands for metal-organic frameworks (MOFs). These frameworks are increasingly used in catalysis, gas storage, and separation technologies. The compound's ability to coordinate with transition metals makes it an excellent precursor for designing MOFs with tailored properties. Recent studies have demonstrated its utility in creating MOFs with enhanced stability and selectivity for small molecule uptake.
The pharmaceutical industry has also shown interest in 4-(Methylthio)benzenemethanol as a precursor for drug candidates. Its structural motif is reminiscent of several known bioactive compounds, suggesting that modifications to this core structure could yield new therapeutic agents. Researchers have been particularly intrigued by its potential as an intermediate in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The hydroxymethyl group provides a site for further functionalization, enabling the creation of molecules that can selectively inhibit specific kinases.
From a synthetic chemistry perspective, 4-(Methylthio)benzenemethanol offers several advantages as an intermediate. Its reactivity allows for the facile introduction of additional functional groups, making it adaptable to various synthetic strategies. For example, it can be oxidized to form corresponding aldehydes or carboxylic acids, or it can undergo nucleophilic substitution reactions to introduce different substituents at the aromatic ring or the thioether moiety. These transformations make it a valuable tool in the chemist's arsenal for constructing complex organic molecules.
The use of 4-(Methylthio)benzenemethanol in material science is another area of growing interest. Its ability to form coordination complexes with metals has been exploited in the development of luminescent materials and sensors. These materials find applications in optoelectronics and environmental monitoring, where their ability to detect specific analytes is highly valuable. The sulfur-containing group enhances the compound's ability to interact with metal ions, leading to stable and functional complexes.
In conclusion, 4-(Methylthio)benzenemethanol (CAS No. 3446-90-0) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an excellent candidate for pharmaceutical development, material science applications, and synthetic chemistry research. As our understanding of its properties continues to evolve, so too will its applications in advancing scientific knowledge and technological innovation.
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